4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide
CAS No.: 734480-33-2
Cat. No.: VC4338402
Molecular Formula: C17H25N3O
Molecular Weight: 287.407
* For research use only. Not for human or veterinary use.
![4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide - 734480-33-2](/images/structure/VC4338402.png)
Specification
CAS No. | 734480-33-2 |
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Molecular Formula | C17H25N3O |
Molecular Weight | 287.407 |
IUPAC Name | 4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide |
Standard InChI | InChI=1S/C17H25N3O/c1-2-10-18-17(21)20-14-12-19(13-15-20)11-6-9-16-7-4-3-5-8-16/h3-9H,2,10-15H2,1H3,(H,18,21)/b9-6+ |
Standard InChI Key | BGIUKTHDKPOCHY-RMKNXTFCSA-N |
SMILES | CCCNC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Introduction
The compound 4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide is a synthetic organic molecule that belongs to the piperazine class, which is known for its diverse pharmacological activities. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general knowledge about piperazine derivatives.
Synthesis
The synthesis of 4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide likely involves a multi-step process:
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Preparation of the Piperazine Core: This involves synthesizing or obtaining a piperazine ring.
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Alkylation: Attaching the propyl group to one of the nitrogen atoms of the piperazine.
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Introduction of the Cinnamyl Group: This could involve a reaction with a cinnamyl halide or a similar reagent.
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Formation of the Carboxamide Group: This might involve reacting the piperazine derivative with a suitable carboxylic acid derivative.
Potential Applications
Piperazine derivatives are known for their wide range of biological activities, including antipsychotic, antihistaminic, and anticonvulsant properties. The specific biological activity of 4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide would depend on its structural features and how they interact with biological targets.
Research Findings
While specific research findings on this compound are not available, studies on similar piperazine derivatives have shown promising results in various therapeutic areas. For instance, some piperazine derivatives have been explored for their anticonvulsant activity, as seen in studies involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives .
Data Tables
Given the lack of specific data on 4-[(2E)-3-phenylprop-2-en-1-yl]-N-propylpiperazine-1-carboxamide, we can create a hypothetical table based on typical properties of similar compounds:
Property | Hypothetical Value |
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Molecular Formula | CHNO |
Molecular Weight | Approximately 314 g/mol |
Physical State | Solid |
Solubility | Soluble in organic solvents |
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